5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a benzyl group at position 5, a 4-methoxyphenyl group at position 4, and a thiol (-SH) functional group at position 2. This compound is synthesized via cyclization of intermediates derived from 4-methoxyaniline, as outlined in Scheme 2 of , involving hydrazinecarbothioamide and acylation steps . The methoxy group is electron-donating, influencing both physicochemical properties (e.g., solubility, redox behavior) and biological activities, such as antifungal and antibiotic effects .
Properties
IUPAC Name |
3-benzyl-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-15(17-18-16(19)21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUKDHMACGPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with benzyl halides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Thiosemicarbazide Cyclization
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Reagents : Carbon disulfide, alkaline medium (e.g., ethanolic KOH).
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Mechanism : Condensation of thiosemicarbazides (derived from 4-methoxyaniline or similar precursors) with carbon disulfide followed by cyclization .
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Conditions : Room temperature or mild heating.
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Yield : Typically 62–79% for analogous triazole derivatives .
Alkylation Reactions
The thiol group enables nucleophilic substitution with alkyl halides:
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Example : Reaction with 2-bromo-1-phenylethanone in ethanol using cesium carbonate as a base produces a ketone intermediate (79% yield) .
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Reduction : Ketones can be reduced to secondary alcohols using sodium borohydride (77% yield) .
Ring Closure via Thiosemicarbazide Cyclization
The reaction proceeds through:
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Formation of potassium dithiocarbazate from thiosemicarbazides and carbon disulfide.
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Aromatization to stabilize the heterocyclic structure.
Alkylation of the Thiol Group
The thiol group undergoes nucleophilic displacement with alkyl halides:
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Mechanism : The thiolate ion (formed in basic conditions) attacks the electrophilic carbon in alkyl halides .
Analytical Data
Reaction Variability
The compound’s reactivity is influenced by substituents:
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Electron-donating groups (e.g., methoxy) enhance nucleophilicity of the thiol group.
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Steric hindrance from bulky substituents may reduce reaction rates .
Stability and Degradation
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Storage : Stable under standard laboratory conditions but degrades under prolonged exposure to heat/light.
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Metabolic pathways : Likely metabolized by cytochrome P450 enzymes.
This compound’s versatility in synthesis and reactivity underscores its utility in medicinal chemistry and organic synthesis. Further studies on its reaction kinetics and applications in drug discovery are warranted.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. A study demonstrated that 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and death . For instance, it was shown to affect the expression levels of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Anti-inflammatory Effects
Further studies have shown that this triazole derivative possesses anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .
Agricultural Applications
Fungicides
The compound's triazole structure is characteristic of many fungicides. Its efficacy against fungal pathogens makes it a candidate for agricultural fungicide formulations. Research has indicated that it can effectively control plant diseases caused by fungi such as Botrytis cinerea and Fusarium spp., thus enhancing crop yield and quality .
Plant Growth Regulators
In addition to its fungicidal properties, this compound has been studied for its role as a plant growth regulator. It influences various physiological processes in plants, including seed germination and root development. Field trials have shown improved growth rates in treated plants compared to controls .
Materials Science Applications
Polymer Chemistry
The compound has potential applications in polymer chemistry as a building block for synthesizing novel materials. Its thiol group can participate in thiol-ene reactions, leading to the development of cross-linked polymer networks with enhanced mechanical properties . Such materials could find applications in coatings, adhesives, and sealants.
Case Studies
Mechanism of Action
The mechanism of action of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound inhibits enzymes like topoisomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Methoxy vs. Nitro or Chloro Groups
- 5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol Derivatives (): The nitro (-NO₂) group is strongly electron-withdrawing, reducing antioxidant capacity but enhancing reactivity in Schiff base formation (e.g., with 4-phenoxybenzaldehyde) .
- Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol) (): The chloro (-Cl) group is electron-withdrawing, enabling inhibition of YUCCA (YUC) enzymes in auxin biosynthesis. Structural similarity to methimazole suggests competitive binding to flavin-containing monooxygenases .
Physicochemical Properties
- Electrochemical Behavior :
- Solubility and Reactivity: Ethoxy-substituted derivatives exhibit lower aqueous solubility than methoxy analogs due to increased hydrophobicity . Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-pyrazolyl triazoles) show enhanced stability in ethanol, with yields up to 81% .
Biological Activity
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and research findings.
Overview of this compound
Chemical Structure and Properties
The chemical structure of this compound is characterized by its triazole ring and functional groups that contribute to its biological activity. The compound can be synthesized through various methods involving cyclization reactions with appropriate hydrazides and carbon disulfide under specific conditions.
Synthesis Methods
The synthesis typically involves:
- Cyclization of hydrazides with carbon disulfide.
- Reactions with benzyl halides in the presence of solvents like ethanol or methanol and catalysts such as potassium hydroxide.
Antimicrobial Activity
The compound has been shown to exhibit significant antimicrobial properties. Studies indicate that at concentrations ranging from 31.25 to 125 µg/mL, it demonstrates activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as the fungal strain Candida albicans .
Minimum Inhibitory Concentration (MIC) Values:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 31.25 |
| Pseudomonas aeruginosa | 31.25 |
| Candida albicans | 62.5 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential in anticancer applications. It acts by inhibiting crucial enzymes involved in DNA replication and cell division, such as topoisomerase .
Case Study: Anticancer Efficacy
A comparative study on various derivatives indicated that compounds similar to this compound exhibited IC50 values ranging from 13.004 µg/mL to higher values depending on structural variations .
The mechanism by which this compound exerts its biological effects involves:
- Disruption of microbial cell membranes , leading to cell death.
- Inhibition of key enzymes in cancer cells that are essential for proliferation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other triazole derivatives:
| Compound Name | Activity Type | MIC/IC50 (µg/mL) |
|---|---|---|
| 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-triazol | Anticancer | 28.399 |
| N-(5-benzyl-4-(tert-butyl)thiazol) | Antitumor | Not specified |
Q & A
Q. Critical Parameters :
- Excess NaOH may hydrolyze methoxy groups; monitor pH and reaction time.
- Use anhydrous solvents to avoid byproducts like sulfoxides .
Advanced: How do conflicting spectral data (e.g., NMR vs. XRD) for triazole-thiol derivatives arise, and how can they be resolved?
Methodological Answer :
Discrepancies often stem from tautomerism (thiol ↔ thione) or dynamic rotational barriers in substituents. For example:
- NMR : Thiol protons (δ 3.5–4.5 ppm) may disappear in D₂O exchange, while thione tautomers show distinct carbonyl signals (δ 160–170 ppm in ¹³C NMR) .
- XRD : Crystallography resolves tautomeric forms unambiguously. For instance, confirms the thiol configuration via monoclinic crystal packing (space group P21/c) .
Resolution Strategy : - Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare computational (DFT) predictions with experimental XRD data .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- FT-IR : Confirm S–H stretches (2550–2600 cm⁻¹) and C=N/C–S vibrations (1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign benzyl (δ 4.5–5.0 ppm, –CH₂–), methoxyphenyl (δ 3.8 ppm, –OCH₃), and triazole protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ (e.g., m/z 324 for C₁₆H₁₅N₃OS) .
Advanced: How can researchers design derivatives to enhance antibacterial activity while minimizing cytotoxicity?
Methodological Answer :
SAR Strategies :
- Substitution at Benzyl : Electron-withdrawing groups (e.g., –Cl, –Br) improve membrane penetration but may increase toxicity. See for 6-chloropyridinyl derivatives with MIC = 8 µg/mL against S. aureus .
- Methoxy Position : Para-substitution (vs. ortho/meta) enhances steric accessibility to bacterial targets .
Screening Protocol :
Synthesize derivatives via alkylation (e.g., phenacyl bromides) or Mannich reactions (formaldehyde/secondary amines) .
Test MICs against Gram+/Gram– strains (CLSI guidelines).
Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293).
Advanced: How do computational methods (e.g., DFT, molecular docking) complement experimental data for this compound?
Q. Methodological Answer :
- DFT Calculations : Predict tautomeric stability (thiol vs. thione) and electronic properties (HOMO/LUMO gaps). shows a 0.05 eV energy difference favoring the thiol tautomer .
- Docking Studies : Model interactions with target enzymes (e.g., E. coli dihydrofolate reductase). Use AutoDock Vina with optimized triazole-thiol conformations from XRD data .
Basic: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Storage : –20°C under argon; thiols oxidize to disulfides in air. Use amber vials to prevent photodegradation .
- Stability Tests : Monitor via TLC (Rf shifts indicate degradation) or HPLC (peak area reduction >5% warrants repurification).
Advanced: How can contradictions in biological activity data across studies be addressed?
Methodological Answer :
Common Pitfalls :
- Solvent Effects : DMSO >1% may inhibit bacterial growth; use sterile PBS for stock solutions .
- Strain Variability : Validate activity against reference strains (e.g., ATCC 25923 for S. aureus).
Reproducibility Protocol :
Standardize inoculum density (0.5 McFarland).
Include positive controls (e.g., ciprofloxacin).
Report IC₅₀ values with 95% confidence intervals .
Advanced: What strategies enable regioselective alkylation of the triazole-thiol scaffold?
Q. Methodological Answer :
- S-Alkylation : Use soft electrophiles (e.g., iodobutane) in DMF/K₂CO₃ to target sulfur over nitrogen .
- N-Alkylation : Employ hard bases (NaH) with alkyl halides in THF to favor N-substitution .
Optimization Table :
| Electrophile | Base | Solvent | % Yield (S- vs. N-alkylation) |
|---|---|---|---|
| Phenacyl Br | K₂CO₃ | DMF | 75% S-alkylation |
| Benzyl Cl | NaH | THF | 68% N-alkylation |
Basic: What are the key applications of this compound in medicinal chemistry?
Q. Methodological Answer :
- Antimicrobial Scaffold : Acts via thymidylate synthase inhibition (IC₅₀ = 12 µM in E. coli) .
- Anticancer Probes : Mannich base derivatives show apoptosis induction in MCF-7 cells (IC₅₀ = 8.7 µM) .
Advanced: How can researchers validate the mechanism of action for novel derivatives?
Q. Methodological Answer :
- Enzyme Assays : Measure DHFR inhibition kinetics (UV–Vis at 340 nm, NADPH oxidation) .
- Metabolomics : Use LC-MS to track thymidine depletion in treated bacterial cultures .
- Gene Knockdown : Apply CRISPR-Cas9 to confirm target essentiality (e.g., thyA in E. coli) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
